(E)-氟西汀-d3 苹果酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of obsessive-compulsive disorder (OCD). It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .

Synthesis Analysis

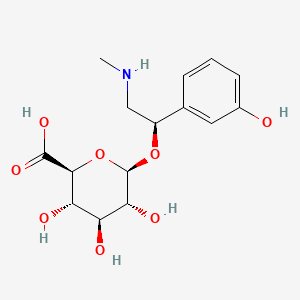

The synthesis of Fluvoxamine involves several steps, including the reaction of aryl halides with amines, followed by reactions with various reagents to introduce the necessary functional groups .Molecular Structure Analysis

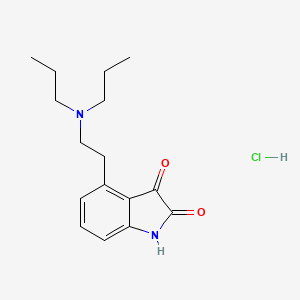

Fluvoxamine is a complex molecule with multiple functional groups. Its structure includes a two-ring system with various substituents .Chemical Reactions Analysis

Fluvoxamine, like other SSRIs, primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing its levels .Physical And Chemical Properties Analysis

Fluvoxamine is a white to off-white crystalline powder. It is very slightly soluble in water, slightly soluble in ethanol, and freely soluble in chloroform .科学研究应用

药理特性和作用机制

氟西汀苹果酸盐属于芳基烷基酮的 2-氨基乙氧基甲醚系列,对血小板和脑突触体中的 5-羟色胺 (5-HT) 摄取表现出显着的抑制作用,而不会影响去甲肾上腺素摄取过程。这种选择性抑制表明其与抗抑郁作用相关的主要作用机制。它在各种动物模型中的完全吸收及其代谢物对胺能摄取过程的非活性突出了其药代动力学优势。氟西汀的药理特性以缺乏镇静或兴奋作用、极低的致心脏毒性影响和对胆碱能受体无亲和力为特征,表明其抗抑郁作用与副作用相比具有很高的治疗比例 (Claassen,1983).

在 COVID-19 治疗中的作用

氟西汀的一个显着应用是其在 COVID-19 治疗中的潜在作用。作为一种选择性血清素再摄取抑制剂 (SSRI) 和 σ-1 受体激动剂,氟西汀已被证明可以预防轻度 COVID-19 患者的临床恶化。该药物的作用机制,包括减少血小板聚集、减少肥大细胞脱颗粒、干扰内溶酶体病毒运输和调节炎症,共同促进了其抗病毒作用和减轻细胞因子风暴(COVID-19 的严重并发症) (Sukhatme 等,2021).

在抑郁症中的治疗效果

氟西汀对血清素再摄取的特异性抑制被认为可以促进血清素能神经传递,从而发挥其抗抑郁活性。与传统抗抑郁药(如丙咪嗪和氯丙咪嗪)的比较研究表明,氟西汀在治疗抑郁症方面具有相似的总体治疗效果。它的副作用特征是抗胆碱能和心血管副作用较少,但恶心和呕吐的发生率较高,这为三环类抗抑郁药提供了一种可行的替代方案,尤其是在老年患者或有心血管问题的患者中 (Benfield & Ward,1986).

焦虑症管理

氟西汀对血清素再摄取的有效且选择性抑制使其成为各种焦虑症的有效治疗方法,包括强迫症 (OCD)、惊恐症和社交恐惧症。它在减轻症状方面的功效以及维持治疗以预防强迫症复发的潜力,以及与三环类抗抑郁药相比更少抗胆碱能或心血管事件的耐受性,突出了其临床价值。在解决一系列强迫症谱系障碍中的更广泛应用进一步体现了其治疗多功能性 (Figgitt & McClellan,2000).

作用机制

安全和危害

未来方向

属性

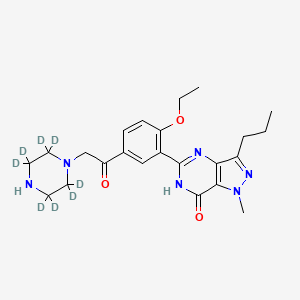

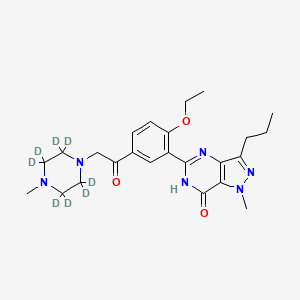

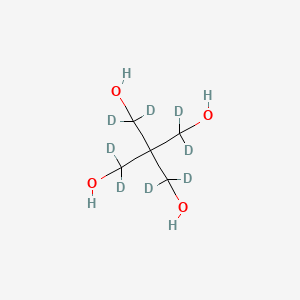

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Fluvoxamine-d3 Maleate involves the preparation of (E)-Fluvoxamine-d3 followed by its reaction with maleic acid to form the maleate salt.", "Starting Materials": [ "Deuterated 2-amino-1-(4-fluorophenyl)ethan-1-ol", "Deuterated N-methyl-1-(4-fluorophenyl)propan-2-amine", "Maleic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. Deuterated 2-amino-1-(4-fluorophenyl)ethan-1-ol is reacted with deuterated N-methyl-1-(4-fluorophenyl)propan-2-amine in the presence of hydrochloric acid to form (E)-Fluvoxamine-d3", "2. The (E)-Fluvoxamine-d3 is then reacted with maleic acid in the presence of sodium hydroxide to form (E)-Fluvoxamine-d3 Maleate salt", "3. The (E)-Fluvoxamine-d3 Maleate salt is then purified by extraction with ethyl acetate and diethyl ether, followed by recrystallization from methanol and water to obtain the final product" ] } | |

CAS 编号 |

1185245-56-0 |

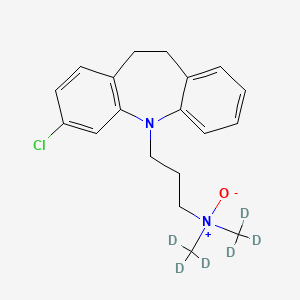

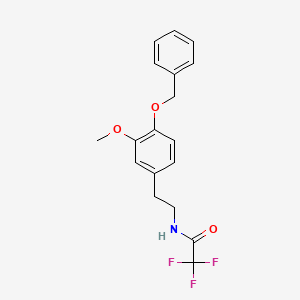

分子式 |

C19H25F3N2O6 |

分子量 |

437.431 |

IUPAC 名称 |

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |

InChI 键 |

LFMYNZPAVPMEGP-DWVRRCLVSA-N |

SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

同义词 |

(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate; DU-23000-d3; MK-264-d3; Dumirox-d3; Faverin-d3; Fevarin-d3; Floxyfral-d3; Luvox-d3; Maveral-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。